Product packaging for Methyl 2-(4-methoxypyrimidin-2-yl)acetate(Cat. No.:)

Methyl 2-(4-methoxypyrimidin-2-yl)acetate

Cat. No.: B13036212
M. Wt: 182.18 g/mol
InChI Key: RGINGAGVUPQEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-methoxypyrimidin-2-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine cores are prominent structural motifs in medicinal chemistry and are frequently investigated as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. The 4-methoxy and acetatemoiety on the pyrimidine ring make this compound a valuable building block for further chemical transformations, such as hydrolysis to the corresponding acid or amidation reactions to form novel amide derivatives. This compound is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment. Specific safety data, including hazard statements and precautionary measures, should be consulted on the product's Safety Data Sheet (SDS) prior to use. For R&D purposes, it is typically recommended to store the compound in an inert atmosphere at cool temperatures (e.g., 2-8°C) to ensure long-term stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O3 B13036212 Methyl 2-(4-methoxypyrimidin-2-yl)acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 2-(4-methoxypyrimidin-2-yl)acetate

InChI

InChI=1S/C8H10N2O3/c1-12-7-3-4-9-6(10-7)5-8(11)13-2/h3-4H,5H2,1-2H3

InChI Key

RGINGAGVUPQEEB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)CC(=O)OC

Origin of Product

United States

Synthetic Methodologies and Strategic Route Elucidation for Methyl 2 4 Methoxypyrimidin 2 Yl Acetate

Established Synthetic Pathways and Precursor Chemistry

The construction of the methyl 2-(4-methoxypyrimidin-2-yl)acetate molecule can be approached through several established synthetic strategies. These methods typically rely on the sequential construction of the pyrimidine (B1678525) ring followed by the introduction of the acetate (B1210297) side chain, or the use of a pre-functionalized pyrimidine precursor.

Multi-Step Synthesis from Readily Available Starting Materials

A common and versatile approach to synthesizing substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N fragment. For the target molecule, a plausible multi-step synthesis begins with the formation of a substituted pyrimidine core, which is then further functionalized.

One of the most logical precursors for this synthesis is 2-chloro-4-methoxypyrimidine (B1349098), which is a commercially available starting material. The synthesis can then proceed via a nucleophilic substitution reaction where the chlorine atom at the 2-position is displaced by a methyl acetate equivalent.

A general representation of this approach is as follows:

Step 1: Formation of a 4-methoxypyrimidine (B1296667) ring. This can be achieved through various condensation reactions. For instance, malonamide (B141969) can be reacted with sodium methoxide (B1231860) and methyl acetate to form a dihydroxypyrimidine intermediate. guidechem.com

Step 2: Chlorination of the pyrimidine ring. The resulting hydroxypyrimidine can be converted to the corresponding chloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).

Step 3: Nucleophilic substitution. The key step involves the reaction of 2-chloro-4-methoxypyrimidine with the enolate of methyl acetate. This reaction is typically carried out in the presence of a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

An alternative to the direct use of methyl acetate enolate, which can be prone to self-condensation, is the use of a Reformatsky reagent derived from a 2-haloacetate, or a similar organometallic nucleophile.

Convergent and Divergent Synthetic Approaches

Convergent and divergent strategies offer efficient pathways to generate libraries of related compounds from a common intermediate.

Convergent Synthesis: In a convergent approach, the pyrimidine ring and the acetate side chain could be synthesized separately and then coupled in a final step. For example, a pre-formed 2-lithiated-4-methoxypyrimidine could be reacted with methyl bromoacetate (B1195939). However, the generation and stability of such an organolithium species would be a critical consideration. A more common convergent strategy involves the coupling of two smaller, readily available fragments.

Divergent Synthesis: A divergent approach would utilize a common precursor, such as 2-chloro-4-methoxypyrimidine, to synthesize a variety of 2-substituted pyrimidines. By reacting this precursor with different nucleophiles, a diverse range of analogues, including the target this compound, can be produced. This is particularly useful in drug discovery for structure-activity relationship (SAR) studies.

Novel and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of novel and sustainable methods that are more efficient, atom-economical, and environmentally benign.

Catalytic Approaches in this compound Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized C-C bond formation and are highly applicable to the synthesis of the target molecule. A potential catalytic route would involve the coupling of 2-chloro-4-methoxypyrimidine with a suitable organometallic reagent bearing the acetate moiety.

Cross-Coupling ReactionReagentsCatalystDescription
Negishi Coupling 2-chloro-4-methoxypyrimidine, organozinc reagent of methyl acetatePd(PPh₃)₄ or other Pd catalystsThis reaction is known for its high functional group tolerance and is a plausible method for this transformation.
Suzuki Coupling 2-chloro-4-methoxypyrimidine, boronic ester of methyl acetatePd(PPh₃)₄ and a baseWhile boronic esters of simple acetates can be challenging to prepare and handle, this remains a theoretical possibility.
Sonogashira Coupling followed by reduction 2-chloro-4-methoxypyrimidine, an alkyne, followed by hydrogenationPd/Cu catalystThis would be a two-step process to introduce the side chain and is generally less direct.

Another novel approach is the direct C-H activation of 4-methoxypyrimidine at the 2-position. This would be a highly atom-economical method, avoiding the pre-functionalization of the pyrimidine ring with a halogen. This reaction would likely require a specialized palladium or rhodium catalyst and a suitable directing group or specific reaction conditions to achieve regioselectivity.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. organic-chemistry.org In the context of synthesizing this compound, several strategies can be employed:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) and benzene (B151609) with more environmentally friendly alternatives such as acetonitrile (B52724), ethanol (B145695), or even water where possible. bu.edu.eg

Catalysis: Employing catalytic methods, as discussed above, reduces the need for stoichiometric reagents and often leads to milder reaction conditions and less waste.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, leading to more energy-efficient processes. nih.govcaribjscitech.com For instance, the esterification of carboxylic acids is often accelerated by microwave heating. caribjscitech.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include:

Temperature: The temperature can significantly influence reaction rates and selectivity. Some reactions may require cryogenic temperatures to control exotherms and prevent side reactions, while others may need heating to proceed at a reasonable rate. bu.edu.eg

Base/Catalyst: The nature and amount of the base or catalyst used can have a profound impact on the reaction outcome. For instance, in a nucleophilic substitution, the strength of the base will determine the concentration of the enolate.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time to maximize product formation and minimize byproduct generation. bu.edu.eg

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction yield and identify the optimal conditions.

Below is a table summarizing potential optimization strategies for a key synthetic step, the nucleophilic substitution of 2-chloro-4-methoxypyrimidine.

ParameterRange of Conditions/VariablesPotential Impact
Base LDA, NaH, KHMDS, t-BuOKStrength and steric bulk can affect enolate formation and side reactions.
Solvent THF, Dioxane, DMF, AcetonitrilePolarity and coordinating ability can influence reaction rate and solubility.
Temperature -78 °C to Room TemperatureLower temperatures often improve selectivity and reduce byproduct formation.
Additive HMPA, DMPUCan help to break up aggregates of organometallic reagents, increasing reactivity.

By carefully considering these synthetic strategies and optimization parameters, efficient and robust methods for the preparation of this compound can be developed, facilitating its use in further chemical research and development.

Purification and Isolation Methodologies in Synthetic Protocols

The successful synthesis of this compound necessitates robust purification and isolation protocols to ensure the final product is free from starting materials, reagents, and byproducts. While specific literature detailing the purification of this exact molecule is not extensively available, established methodologies for structurally similar pyrimidine derivatives and other heterocyclic compounds provide a strong basis for its purification. These techniques are centered around common laboratory practices including crystallization, liquid-liquid extraction, and chromatography.

The choice of a specific purification strategy is often dictated by the physical state of the crude product (solid or oil), the nature of the impurities, and the scale of the reaction. For solid products, recrystallization is a powerful and frequently employed technique. The selection of an appropriate solvent or solvent system is critical for effective purification. In the case of related pyrimidine compounds, various solvents have been successfully used for recrystallization, including ethanol-water mixtures, n-butanol, and isopropanol. nih.gov For instance, a closely related compound, Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate, was purified by recrystallization from a 3:1 ethanol-water mixture. nih.gov Another example, Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate, was obtained as colorless blocks after recrystallization from acetone (B3395972). nih.gov This suggests that for this compound, a survey of common organic solvents would likely yield an effective recrystallization system.

When the crude product is obtained in a solution or as an oil, a typical workup procedure involving extraction is employed. This often begins with the removal of the reaction solvent, frequently under reduced pressure. The resulting residue is then partitioned between an organic solvent, such as ethyl acetate, and water or an aqueous solution to remove inorganic salts and water-soluble impurities. For example, in the synthesis of a 2-phenyl-2H-indazole derivative, the product was extracted with ethyl acetate, and the organic layer was subsequently washed with brine and dried with anhydrous sodium sulfate (B86663) before solvent evaporation. nih.gov Similarly, a patent for a 2-methyl-2-arylpropyl carboxylate describes washing the organic layer successively with saturated sodium bicarbonate solution and water. google.com

For more challenging separations, or to achieve very high purity, column chromatography is the method of choice. Silica (B1680970) gel is the most common stationary phase for the purification of moderately polar compounds like pyrimidine derivatives. The mobile phase, a mixture of organic solvents, is carefully chosen to allow for the separation of the desired compound from its impurities. A common approach is to use a gradient of a more polar solvent in a less polar one, such as increasing amounts of ethyl acetate in hexane (B92381) or dichloromethane (DCM) in hexanes. chemrxiv.orgchemicalbook.com For instance, the purification of a 2-oxo-2-(thiophen-2-yl)acetate derivative was achieved using flash column chromatography on silica gel with an ethyl acetate/hexane (1:9) mixture as the eluent. chemicalbook.com

The following table summarizes common purification techniques applicable to this compound, based on methodologies reported for analogous structures.

Purification Technique Description Example from Related Compounds Reference
Recrystallization A technique for purifying solid compounds by dissolving the crude material in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities in the solution.The product was recrystallized from an ethanol-water (3:1) mixture. nih.gov
Colorless blocks were obtained by recrystallization from an acetone solution. nih.gov
Liquid-Liquid Extraction A method to separate compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent.The product was extracted with ethyl acetate, and the organic layer was washed with brine. nih.gov
The organic layer was washed with saturated NaHCO₃ solution and water. google.com
Column Chromatography A technique to separate individual chemical compounds from mixtures. The mixture is passed through a column containing a stationary phase, and the components are separated based on their differential adsorption to the stationary phase.The crude compound was purified using silica gel chromatography with a gradient of hexanes and DCM. chemrxiv.org
The crude product was purified by flash column chromatography on silica gel using an ethyl acetate/hexane (1:9) eluent. chemicalbook.com
Solvent Evaporation The removal of solvent from a solution, typically under reduced pressure using a rotary evaporator, to isolate the dissolved compounds.The solvent was evaporated under reduced pressure, and the residue was washed with water and methylene (B1212753) chloride. nih.gov
Filtration A mechanical or physical operation that separates solids from fluids (liquids or gases) by interposing a medium through which only the fluid can pass.The precipitate that formed was filtered off and recrystallized. nih.gov

These purification strategies, either individually or in combination, represent a comprehensive toolkit for the isolation of pure this compound from a synthetic reaction mixture. The final choice and sequence of these steps would be optimized based on the specific impurities present in the crude product.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 4 Methoxypyrimidin 2 Yl Acetate

Reactivity at the Methoxy (B1213986) Pyrimidine (B1678525) Moiety

The pyrimidine ring in Methyl 2-(4-methoxypyrimidin-2-yl)acetate is an electron-deficient heterocycle, which primarily influences its reactivity. This electron deficiency is a result of the presence of two electronegative nitrogen atoms. The 4-methoxy group, being an electron-donating group, partially mitigates this effect and plays a significant role in directing the regioselectivity of certain reactions.

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally disfavored due to the ring's electron-deficient character. The ring nitrogens deactivate the system towards attack by electrophiles. However, the presence of the electron-donating methoxy group at the C-4 position can facilitate such reactions, albeit under forcing conditions. The methoxy group directs electrophilic attack primarily to the C-5 position, which is ortho to it and activated by its resonance effect.

Standard electrophilic aromatic substitution reactions like nitration and Friedel-Crafts reactions are challenging on unsubstituted pyrimidines. youtube.commiracosta.edu For instance, Friedel-Crafts alkylation and acylation typically fail with strongly deactivated rings. youtube.comkhanacademy.org However, for substituted pyrimidines, such as those found in nucleosides, halogenation at the C-5 position using reagents like N-halosuccinimides has been reported. elsevierpure.com While specific studies on the halogenation of this compound are not extensively documented, it is plausible that reactions such as bromination or chlorination would proceed at the C-5 position, activated by the 4-methoxy group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagent ExamplePredicted Major Product
HalogenationBr₂Methyl 2-(5-bromo-4-methoxypyrimidin-2-yl)acetate
NitrationHNO₃/H₂SO₄Methyl 2-(4-methoxy-5-nitropyrimidin-2-yl)acetate

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNA_r). The positions most activated towards nucleophilic attack are C-2, C-4, and C-6. In the case of this compound, the C-4 position, bearing the methoxy group, is a prime site for nucleophilic attack. The methoxy group can act as a leaving group, particularly when attacked by strong nucleophiles.

Studies on related 4-methoxypyridines have demonstrated that the methoxy group can be displaced by various nucleophiles, such as amines. ntu.edu.sg This reactivity is expected to be even more pronounced in the pyrimidine system due to the presence of the second nitrogen atom further withdrawing electron density. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily broken.

Common nucleophiles like amines, alkoxides, and thiolates can displace the methoxy group. For example, reaction with an amine (R₂NH) would be expected to yield the corresponding 4-aminopyrimidine (B60600) derivative. youtube.comyoutube.comyoutube.com

Table 2: Examples of Nucleophilic Displacement Reactions at C-4

NucleophileReagentProduct Type
AmineR₂NHMethyl 2-(4-(dialkylamino)pyrimidin-2-yl)acetate
ThiolateRSNaMethyl 2-(4-(alkylthio)pyrimidin-2-yl)acetate
AlkoxideR'ONaMethyl 2-(4-alkoxypyrimidin-2-yl)acetate

Pyrimidine rings can undergo various transformations and rearrangements, often under thermal or catalytic conditions. One of the most notable rearrangements for substituted pyrimidines is the Dimroth rearrangement. wikipedia.org This rearrangement typically involves the exchange of an endocyclic nitrogen atom with an exocyclic nitrogen of a substituent, proceeding through a ring-opened intermediate. wikipedia.orgnih.gov For a derivative of this compound, if a primary amine were present at the 4-position (formed via nucleophilic substitution), a Dimroth rearrangement could potentially occur, leading to an N-substituted 4-imino-1,4-dihydropyrimidine. The Dimroth rearrangement can be facilitated by acidic or basic conditions, or by heat. benthamscience.comresearchgate.net

Furthermore, intramolecular cyclization reactions involving the side chain can lead to the formation of fused heterocyclic systems. For instance, related pyrimidinyl acetates have been shown to undergo cyclization to form triazolo[1,5-a]pyrimidine derivatives. researchgate.net

Reactivity at the Acetate (B1210297) Side Chain

The acetate side chain offers additional sites for chemical modification, namely the ester functional group and the alpha-carbon.

The methyl ester of the acetate side chain is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(4-methoxypyrimidin-2-yl)acetic acid. Basic hydrolysis is typically achieved using aqueous solutions of hydroxides like sodium or potassium hydroxide (B78521), and it proceeds via an irreversible saponification mechanism. Acid-catalyzed hydrolysis, using a strong acid in the presence of water, is a reversible process.

Transesterification can be employed to convert the methyl ester into other alkyl esters. This reaction is typically catalyzed by an acid or a base and involves reacting the compound with an excess of another alcohol (R'OH). For example, treatment with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 2-(4-methoxypyrimidin-2-yl)acetate. mdpi.comresearchgate.net

Table 3: Hydrolysis and Transesterification Reactions

ReactionConditionsProduct
Basic HydrolysisNaOH (aq), heat2-(4-methoxypyrimidin-2-yl)acetic acid, sodium salt
Acid HydrolysisH₂SO₄ (aq), heat2-(4-methoxypyrimidin-2-yl)acetic acid
TransesterificationR'OH, H⁺ or R'O⁻ catalystMethyl 2-(4-(alkoxy)pyrimidin-2-yl)acetate

The alpha-carbon of the acetate side chain is positioned between the electron-withdrawing pyrimidine ring and the carbonyl group of the ester. This positioning makes the protons on the alpha-carbon acidic and susceptible to deprotonation by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of reactions.

Alkylation: The enolate can be alkylated by treating it with an alkyl halide (R-X). This reaction results in the formation of a new carbon-carbon bond at the alpha-position, yielding a 2-substituted-2-(4-methoxypyrimidin-2-yl)acetate derivative. A study on a related pyridazine (B1198779) derivative demonstrated N-alkylation of the heterocyclic ring with ethyl bromoacetate (B1195939). nih.gov

Condensation Reactions: The enolate can also participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. For example, a Claisen-type condensation or an aldol-type condensation could be initiated at this position. Condensation reactions of related heterocyclic compounds with active methylene (B1212753) reagents are well-documented, leading to the formation of more complex structures. nih.govmdpi.comresearchgate.net

Table 4: Reactivity of the Alpha-Carbon

ReactionReagent(s)IntermediateProduct Type
Alkylation1. Base (e.g., LDA) 2. R-XEnolateα-Alkyl acetate derivative
Aldol (B89426) Condensation1. Base 2. R'CHOEnolateα,β-Unsaturated ester

Carbanion Chemistry and Reactivity

The presence of the ester functional group in this compound allows for the formation of a carbanion, specifically an enolate, at the α-carbon of the acetate moiety. This carbanion is a potent nucleophile and a key intermediate in a variety of carbon-carbon bond-forming reactions.

The generation of the carbanion is typically achieved by treating the parent compound with a suitable base. The choice of base is crucial and depends on the desired reactivity and the pKa of the α-proton, which is influenced by the electron-withdrawing pyrimidine ring. Common bases used for this purpose include sodium hydride (NaH), lithium diisopropylamide (LDA), and potassium tert-butoxide (KOtBu).

Once formed, the enolate of this compound can participate in a range of reactions with various electrophiles. These reactions are fundamental in extending the carbon skeleton and introducing new functional groups.

Alkylation Reactions: The enolate can be readily alkylated by treatment with alkyl halides. This reaction proceeds via an SN2 mechanism and is a straightforward method for introducing alkyl chains at the α-position. The general scheme for this reaction is depicted below:

Reaction Scheme:

Deprotonation with a strong base to form the enolate.

Nucleophilic attack of the enolate on an alkyl halide (R-X).

While specific studies on the alkylation of this compound are not extensively documented, the reactivity can be inferred from similar systems, such as the alkylation of pyridazine derivatives with ethyl bromoacetate. rsc.org

Condensation Reactions: The carbanion of this compound can also undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones. These reactions, like the aldol condensation, lead to the formation of β-hydroxy esters, which can be further dehydrated to yield α,β-unsaturated esters. These types of condensation reactions are prevalent in the synthesis of various heterocyclic systems. researchgate.netnih.gov

The following table summarizes the expected reactivity of the carbanion of this compound with different classes of electrophiles, based on general principles of carbanion chemistry.

Electrophile ClassReaction TypeExpected Product
Alkyl HalidesAlkylationα-Alkyl-2-(4-methoxypyrimidin-2-yl)acetate
Aldehydes/KetonesAldol CondensationMethyl 3-hydroxy-2-(4-methoxypyrimidin-2-yl)-3-R-propanoate
EstersClaisen CondensationMethyl 2-(4-methoxypyrimidin-2-yl)-3-oxobutanoate
Michael AcceptorsMichael AdditionAdducts from conjugate addition

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound—namely the pyrimidine ring and the ester functional group—makes the study of selectivity in its reactions particularly important.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. nih.govnih.gov In the case of this compound, a key chemoselective challenge is to functionalize either the pyrimidine ring or the acetate side chain selectively. For instance, under basic conditions, a strong, non-nucleophilic base would favor deprotonation at the α-carbon of the acetate, leading to carbanion chemistry. Conversely, reactions targeting the pyrimidine ring, such as certain electrophilic aromatic substitutions, might be carried out under acidic conditions where the acetate group is less reactive. The selective reaction at different positions of the pyrimidine ring itself is also a matter of chemoselectivity, often influenced by the nature of the substituents and the reagent. nih.gov

Regioselectivity: Regioselectivity is the preference for bond formation at one position over all other possible positions. stackexchange.com For reactions occurring on the pyrimidine ring of this compound, the positions of the existing substituents play a crucial role in directing incoming reagents. The electron-donating methoxy group at the C4-position and the electron-withdrawing methyl acetate group at the C2-position create a specific electronic environment. In electrophilic aromatic substitution reactions, the C5-position is generally the most activated site in pyrimidine rings bearing electron-donating groups. acs.org In nucleophilic aromatic substitution (SNAr) reactions, if a suitable leaving group were present, the C4 and C6 positions are generally more susceptible to attack than the C2 position, though this can be influenced by the nature of the substituents and the nucleophile. nih.govnih.govchemrxiv.org

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. For this compound, the primary site for introducing stereochemistry is the α-carbon of the acetate group. If this carbon is deprotonated to form a prochiral enolate, its subsequent reaction with an electrophile can lead to the formation of a new chiral center. The use of chiral auxiliaries, catalysts, or reagents can induce stereoselectivity in these reactions, leading to the preferential formation of one enantiomer or diastereomer. While direct stereoselective studies on this specific compound are limited, the principles are well-established in organic synthesis, including the stereoselective synthesis of pyrimidine nucleosides where chirality is a key feature. nih.govnih.gov

The table below illustrates hypothetical examples of selective reactions involving this compound.

Selectivity TypeReaction ExampleReagents and ConditionsExpected Outcome
Chemoselectivity Selective Ester HydrolysisLiOH, H₂O/THF2-(4-methoxypyrimidin-2-yl)acetic acid
Regioselectivity Electrophilic BrominationNBS, Acetonitrile (B52724)Methyl 2-(5-bromo-4-methoxypyrimidin-2-yl)acetate
Stereoselectivity Asymmetric Alkylation1. Chiral Base 2. Alkyl HalideEnantioenriched α-alkylated product

Elucidation of Reaction Mechanisms

Understanding the detailed mechanism of a chemical reaction is crucial for optimizing reaction conditions, predicting outcomes, and designing new transformations. The elucidation of reaction mechanisms for a molecule like this compound would involve a combination of kinetic studies, isotopic labeling, and computational analysis.

Kinetic Studies and Reaction Rate Determination

Kinetic studies involve measuring the rate of a reaction and how it is affected by changes in concentration of reactants, catalysts, and temperature. This information helps to determine the reaction order, the rate law, and the activation energy, all of which are critical for proposing a plausible reaction mechanism. nih.gov

For a reaction involving this compound, such as its hydrolysis or a nucleophilic substitution on the pyrimidine ring, the reaction progress could be monitored by techniques like High-Performance Liquid Chromatography (HPLC) to measure the disappearance of the starting material or the appearance of the product over time. By systematically varying the concentrations of the reactants and any catalysts, one could determine the rate law of the reaction. For example, if the hydrolysis of the ester is found to be first order in both the ester and the hydroxide ion concentration, it would suggest a bimolecular mechanism.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction. wikipedia.org By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the position of the label in the product molecules can be determined using techniques like mass spectrometry or NMR spectroscopy. This provides direct evidence for bond-forming and bond-breaking steps in a proposed mechanism.

For reactions of this compound, several isotopic labeling experiments could be envisioned to clarify mechanistic details:

To investigate the mechanism of a condensation reaction, the carbonyl carbon of the acetate group could be labeled with ¹³C. Following the reaction, the location of the ¹³C label in the product would confirm whether this carbon is incorporated into the new carbon-carbon bond.

In a reaction involving the pyrimidine ring, one of the nitrogen atoms could be labeled with ¹⁵N. nih.gov This would allow for the tracking of the pyrimidine skeleton, which is particularly useful in reactions where the ring might be opened and then re-closed.

The table below outlines some potential isotopic labeling studies for this compound.

Labeled AtomReaction StudiedPurpose of Labeling
Carbon-13 at the acetate carbonylClaisen CondensationTo trace the path of the ester carbonyl group.
Nitrogen-15 in the pyrimidine ringRing transformation reactionsTo determine the fate of the pyrimidine nitrogen atoms.
Deuterium at the α-carbonEnolate formation and reactionTo study the kinetics and mechanism of proton transfer.

Transition State Analysis and Reaction Coordinate Mapping

With the advent of powerful computational chemistry methods, it is now possible to model reaction mechanisms at the molecular level. Transition state theory posits that between reactants and products, there exists a high-energy, transient species known as the transition state. The analysis of the structure and energy of this transition state provides profound insights into the reaction mechanism.

Computational techniques, such as Density Functional Theory (DFT), can be used to calculate the geometries and energies of reactants, products, intermediates, and transition states. researchgate.netrsc.org This allows for the construction of a reaction coordinate map, which is a profile of the energy of the system as it progresses from reactants to products along the reaction pathway. arxiv.org The highest point on this profile corresponds to the transition state, and its energy determines the activation energy of the reaction.

For this compound, computational studies could be employed to:

Compare the energy barriers for competing reaction pathways to predict the chemo- and regioselectivity. For example, the activation energies for nucleophilic attack at the C2, C5, and C6 positions of the pyrimidine ring could be calculated to determine the most favorable site.

Visualize the three-dimensional structure of the transition states to understand the steric and electronic factors that govern the reaction.

Investigate the role of solvent molecules or catalysts in stabilizing the transition state and lowering the activation energy.

Applications of Methyl 2 4 Methoxypyrimidin 2 Yl Acetate in Advanced Organic Synthesis

Methyl 2-(4-methoxypyrimidin-2-yl)acetate as a Versatile Building Block

The unique arrangement of functional groups in this compound—namely the ester, the activated methylene (B1212753) bridge, and the methoxy-substituted pyrimidine (B1678525) ring—renders it a highly adaptable building block in organic synthesis. Each of these sites offers a handle for chemical modification, allowing chemists to introduce new functionalities and extend the molecular framework in various directions.

The ester and active methylene groups of pyrimidine acetates are frequently exploited to construct fused heterocyclic systems. For instance, a related compound, Methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate, undergoes reaction with hydrazine (B178648) hydrate (B1144303), leading to the formation of the corresponding hydrazide. researchgate.net This hydrazide can then undergo thermally induced intramolecular cyclization to yield complex fused ring systems like 1-amino-7-phenyl-5-thioxo-1,5-dihydroimidazo[1,2-a]pyrimidin-2(3H)-one. researchgate.net This type of transformation, where the acetate (B1210297) side chain is converted into a new ring fused to the original pyrimidine core, highlights the potential of this compound as a precursor for novel bicyclic and polycyclic heteroaromatic compounds. Pyridazine (B1198779) derivatives with acetate side chains are also used as key intermediates in the synthesis of various heterocyclic compounds. researchgate.net

Role in Pyrimidine-Containing Scaffolds Synthesis

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. This compound is an ideal starting point for creating libraries of novel pyrimidine-containing compounds. The methoxy (B1213986) group at the C4 position of the pyrimidine ring is a key functional handle. It can be susceptible to nucleophilic aromatic substitution (SNAr), allowing for its replacement with a wide variety of nucleophiles, including amines, thiols, and alcohols. This enables the synthesis of diverse 4-substituted pyrimidine derivatives. Furthermore, the pyrimidine ring itself can be involved in various transformations, such as the synthesis of pyrimidine sulfonamides, which are known to possess a broad range of pharmacological activities. nih.govcardiff.ac.uk

Contributions to Carbon-Carbon and Carbon-Heteroatom Bond Formation

The structure of this compound is well-suited for participating in key bond-forming reactions that are fundamental to modern organic synthesis.

Carbon-Carbon Bond Formation: The methylene group (-CH2-) positioned between the pyrimidine ring and the ester carbonyl is activated. The electron-withdrawing character of both adjacent groups increases the acidity of the methylene protons, facilitating their removal by a base to form a nucleophilic enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as:

Alkylation: Reaction with alkyl halides to introduce new carbon chains.

Aldol (B89426) Condensation: Reaction with aldehydes or ketones to form β-hydroxy carbonyl compounds, which can be further elaborated.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

These reactions provide powerful methods for extending the carbon skeleton from the C2 position of the pyrimidine ring. Similar mechanisms, such as Friedel–Crafts-like alkylations, are proposed in the formation of complex natural products where a key C-C bond formation is triggered by a carbocation intermediate. nih.gov

Carbon-Heteroatom Bond Formation: The compound is also pivotal in forming new bonds between carbon and heteroatoms (O, N, S).

C-N Bond Formation: As mentioned, the C4-methoxy group can be displaced by nitrogen nucleophiles (amines, anilines) to form 4-aminopyrimidine (B60600) derivatives. This is a common strategy in drug discovery. The Ullmann condensation is a classic method for forming C-N bonds, often catalyzed by copper. mdpi.com

C-O and C-S Bond Formation: Similarly, oxygen and sulfur nucleophiles can displace the methoxy group to yield new ethers and thioethers, respectively.

Amide Bond Formation: The methyl ester can be readily converted into an amide by reaction with an amine, a fundamental transformation in peptide synthesis and the creation of many pharmaceuticals. Research on quinazoline (B50416) analogues shows the coupling of similar (2-arylquinazolin-4-yloxy)acetic acids with amino acid esters to form amide bonds. researchgate.net

The following table summarizes the potential bond-forming reactions involving this building block.

Bond TypeReagent/Reaction ClassFunctional Group InvolvedResulting Structure
C-C Alkyl Halides (Alkylation)Active Methyleneα-Substituted Acetate
C-C Aldehydes/Ketones (Aldol)Active Methyleneβ-Hydroxy Ester
C-N Amines (SNAr)C4-Methoxy Group4-Aminopyrimidine Derivative
C-N Amines (Aminolysis)Methyl EsterAcetamide Derivative
C-O Alcohols (SNAr)C4-Methoxy Group4-Alkoxypyrimidine Derivative

Strategies for Functionalization and Derivatization

The functionalization of this compound can be directed at several key sites to generate a wide array of derivatives. The most common strategies involve the modification of the ester group and the substitution of the methoxy group.

A primary derivatization strategy is the conversion of the methyl ester into a hydrazide. This is typically achieved by reacting the ester with hydrazine hydrate. This transformation is a gateway to a multitude of other heterocyclic systems, as the resulting acetohydrazide is a versatile bifunctional molecule. For example, the hydrazide can be reacted with carbon disulfide to form oxadiazoles (B1248032) or thiadiazoles, or with various aldehydes and ketones to form hydrazones. researchgate.netnih.gov

The table below outlines reaction conditions for the conversion of similar pyrimidine acetate esters to their corresponding hydrazides, demonstrating a robust and common derivatization pathway.

Starting MaterialReagentsConditionsProductYieldReference
Methyl 2-((6-methyl-2-(methylthio) pyrimidin-4-yl) oxy) acetate70% Hydrazine Hydrate20°C, 24h2-((6-Methyl-2-(methylthio) pyrimidin-4-yl) oxy) acetohydrazide87% researchgate.net
Ethyl 2-[6-methyl-4-(tietan-3-yloxy)pyrimidine-2-ylthio]acetate85% Hydrazine Hydrate, Ethanol (B145695)Room Temp, 4h2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide67% nih.gov
Methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetateHydrazine Hydrate, 1-ButanolRoom Temp(2-Methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetohydrazide- researchgate.net

Another key strategy is the functionalization of the pyrimidine ring itself. The methoxy group, as an activating group for nucleophilic substitution, can be replaced to introduce diversity. Furthermore, if other positions on the pyrimidine ring are unsubstituted, they could potentially undergo electrophilic substitution or metal-catalyzed cross-coupling reactions, although this may require specific activating groups or reaction conditions. nih.gov

Advanced Analytical and Spectroscopic Characterization of Methyl 2 4 Methoxypyrimidin 2 Yl Acetate and Its Derivatives

High-Resolution Mass Spectrometry Applications

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. For Methyl 2-(4-methoxypyrimidin-2-yl)acetate, HRMS provides an exact mass measurement, which in turn confirms its molecular formula. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed to generate gas-phase ions of the analyte with minimal fragmentation.

The expected molecular formula for this compound is C₈H₁₀N₂O₃. The calculated monoisotopic mass for this formula is 182.0691 g/mol . An HRMS analysis would be expected to yield a measured mass that is within a very narrow tolerance (typically < 5 ppm) of this theoretical value, thus confirming the elemental composition.

Table 1: Illustrative HRMS Data for this compound

Ion AdductCalculated m/zMeasured m/z (Illustrative)Mass Difference (ppm)
[M+H]⁺183.0764183.0762-1.1
[M+Na]⁺205.0583205.0580-1.5

Note: The data in this table is illustrative and represents typical values for a compound of this nature.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. For this compound, a suite of NMR experiments, from simple 1D to more complex 2D techniques, would be employed to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methoxy (B1213986) (pyrimidine)~4.0~55
Methylene (B1212753)~3.8~45
Methyl (ester)~3.7~52
Pyrimidine (B1678525) H-5~6.8~105
Pyrimidine H-6~8.5~158
Pyrimidine C-2-~165
Pyrimidine C-4-~170
Carbonyl-~170

Note: These are predicted chemical shifts based on related structures and are for illustrative purposes.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the pyrimidine protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the carbon signals for the methoxy, methylene, and methyl groups, as well as the pyrimidine C-5 and C-6 based on their attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include the correlation from the methylene protons to the ester carbonyl carbon and to the C-2 and C-4 carbons of the pyrimidine ring. The methoxy protons would show a correlation to the C-4 of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For pyrimidine derivatives, NOESY can provide information about the conformation and the spatial arrangement of substituents. bldpharm.com For instance, a NOE between the pyrimidine methoxy protons and the H-5 proton would confirm their proximity on the ring.

Solid-State NMR Investigations

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can provide insights into the structure and dynamics in the solid phase. nih.gov This is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. For this compound, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra in the solid state. The number of distinct signals in the ssNMR spectrum can indicate the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal. synhet.com

Vibrational Spectroscopy (IR and Raman) for Structural Analysis

For this compound, characteristic vibrational bands would be expected for the ester carbonyl group (C=O stretch), the C-O stretches of the ester and ether groups, the C=N and C=C stretching vibrations of the pyrimidine ring, and the C-H stretching and bending modes of the methyl and methylene groups. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational frequencies and aid in the assignment of the experimental spectra. nih.gov

Table 3: Illustrative Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ester C=OStretch1730 - 1750
Pyrimidine RingC=N, C=C Stretches1500 - 1600
C-O (Ether & Ester)Stretches1000 - 1300
C-H (Aliphatic)Stretches2850 - 3000

Note: This data is illustrative and based on typical values for similar functional groups.

X-ray Crystallography and Single-Crystal Diffraction Studies

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If suitable single crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This information would reveal the planarity of the pyrimidine ring, the conformation of the acetate (B1210297) side chain, and the orientation of the methoxy group. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding or π-stacking, would be elucidated. bldpharm.comnih.gov

While a crystal structure for the exact title compound is not publicly available, analysis of a related pyrimidine acetate derivative, methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate, provides insight into expected structural features. bldpharm.com

Chromatographic and Separation Science Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of a non-volatile organic compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid or trifluoroacetic acid), would be developed. The purity is determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for purity analysis. For pyrimidine derivatives, GC-MS can be a powerful tool for separation and identification. bldpharm.com

Table 4: Illustrative Chromatographic Purity Data

TechniquePurity (%)
HPLC (UV detection at 254 nm)> 98%

Note: This data represents a typical purity specification for a research-grade chemical.

Computational and Theoretical Studies on Methyl 2 4 Methoxypyrimidin 2 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. epstem.net For a molecule like Methyl 2-(4-methoxypyrimidin-2-yl)acetate, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d,p), can elucidate its electronic properties. plu.mx

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. epstem.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. epstem.netirjweb.com A smaller gap suggests a more reactive molecule. epstem.net

Table 1: Representative Frontier Orbital Energies for a Substituted Pyrimidine (B1678525) Derivative (Illustrative)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This data is illustrative and based on typical values for substituted pyrimidines. The actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the three-dimensional charge distribution of a molecule and for predicting sites of electrophilic and nucleophilic attack. libretexts.orgnih.gov In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs, as well as around the oxygen atoms of the methoxy (B1213986) and methyl acetate (B1210297) groups. These regions would be the primary sites for interactions with electrophiles. Conversely, the hydrogen atoms and the carbon atom of the carbonyl group would likely exhibit a positive electrostatic potential, marking them as potential sites for nucleophilic attack. The topology of the MESP can provide quantitative measures of the strength of electronic conjugation and other electronic effects within the molecule. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can provide insights into its conformational landscape and flexibility. By simulating the molecule's behavior in a given environment (e.g., in a solvent or at a particular temperature), researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other reactants. Studies on other pyrimidine derivatives have utilized MD simulations to understand their interactions with surfaces and their diffusion properties. researchgate.net

In Silico Prediction of Reactivity and Selectivity

In silico methods, which are computer-based simulations, are increasingly used to predict the reactivity and selectivity of chemical reactions. For this compound, these methods can help in forecasting the outcomes of various reactions. For instance, the calculated electronic properties from DFT, such as atomic charges and frontier orbital distributions, can predict the most likely sites for electrophilic or nucleophilic substitution on the pyrimidine ring.

Table 2: Illustrative Global Reactivity Descriptors for a Substituted Pyrimidine

DescriptorFormulaTypical Value (a.u.)
Electronegativity (χ)-(EHOMO + ELUMO)/23.85
Hardness (η)(ELUMO - EHOMO)/22.65
Softness (S)1/η0.38

Note: These values are for illustrative purposes and would need to be calculated specifically for this compound.

Furthermore, computational models can be employed to study the structure-activity relationships of pyrimidine derivatives, aiding in the design of new compounds with desired properties. nih.govresearchgate.net

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. science.org.ge By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. For reactions involving this compound, such as its synthesis or subsequent transformations, quantum chemical calculations can provide a step-by-step understanding of the reaction pathway. researchgate.net

For example, in a nucleophilic substitution reaction on the pyrimidine ring, these calculations could determine whether the reaction proceeds via an addition-elimination mechanism or a concerted pathway. Mechanistic studies on related pyrimidine systems have successfully used DFT to model reaction pathways and explain experimental observations. mdpi.com These computational approaches can also be used to investigate the role of catalysts and solvents in the reaction.

Synthetic Transformations and Derivatization Strategies for Methyl 2 4 Methoxypyrimidin 2 Yl Acetate

Modification of the Ester Group

The methyl ester functionality in Methyl 2-(4-methoxypyrimidin-2-yl)acetate is a primary site for derivatization. Standard transformations such as hydrolysis, amidation, and reduction can be employed to generate a diverse range of derivatives.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 2-(4-methoxypyrimidin-2-yl)acetic acid, under basic conditions. For instance, the hydrolysis of a structurally related methyl ester, methyl 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetate, is successfully achieved using lithium hydroxide (B78521) (LiOH) in a methanol-water mixture at room temperature. researchgate.net This carboxylic acid is a key intermediate for further modifications, such as amide bond formation.

Amidation and Hydrazide Formation: The ester group readily reacts with amines or hydrazines to form amides and hydrazides, respectively. These derivatives are often precursors to more complex heterocyclic systems. A common method involves the direct reaction of the ester with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent. For example, the related compound 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide is synthesized by treating the corresponding methyl ester with a 70% hydrazine hydrate solution at 20°C. researchgate.net Similarly, ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate is converted to its hydrazide derivative by reacting with 85% hydrazine hydrate in ethanol (B145695) at room temperature. nih.gov The resulting acetohydrazides can be further reacted with various electrophiles to generate a wide array of final products. researchgate.netnih.gov

Table 1: Synthesis of Pyrimidine (B1678525) Acetohydrazides from Esters

Starting Ester Reagent Solvent Conditions Product Yield Reference
Methyl 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetate 70% Hydrazine hydrate - 20°C 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide 87% researchgate.net
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 85% Hydrazine hydrate Ethanol Room temp, 4h 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide 67% nih.gov

Functionalization of the Pyrimidine Ring System

The pyrimidine ring offers several positions for functionalization, enabling the introduction of diverse substituents that can modulate the molecule's properties. Key strategies include C-H functionalization and halogenation.

C-H Functionalization: Direct C-H activation has become a powerful tool for modifying heterocyclic cores. researchgate.netnih.gov For pyrimidine systems, transition-metal-catalyzed reactions allow for regioselective arylation, alkylation, and other substitutions. researchgate.net For example, palladium-catalyzed C-H arylation has been demonstrated on the C5 position of uracil (B121893) derivatives. nih.gov While specific examples using this compound as the substrate are not prevalent, the principles are broadly applicable. The pyrimidine nitrogen atoms can act as directing groups to guide the metal catalyst to a specific C-H bond, often at the ortho position. rsc.org Metal-free borylation reactions, proceeding through an electrophilic aromatic substitution pathway, have also been developed for aniline-directed C-H functionalization, which could be adapted for pyrimidine systems. rsc.org

Halogenation: The introduction of halogen atoms onto the pyrimidine ring provides a synthetic handle for subsequent cross-coupling reactions. Halogenation of pyrimidine derivatives can be achieved using various reagents. rsc.orgresearchgate.net For instance, N-halosuccinimides (NCS or NBS) are effective for the halogenation of related heterocyclic systems, such as 1,5-benzodiazepin-2-ones, where the reaction occurs at the carbon alpha to an acetyl group on a side chain. researchgate.net For the pyrimidine ring itself, direct halogenation is a feasible strategy to create precursors for more complex analogues. researchgate.net

Introduction of Chirality and Enantioselective Synthesis

The synthesis of enantiomerically pure derivatives is of high interest, particularly for pharmaceutical applications. For this compound, chirality can be introduced at the carbon atom alpha to the ester group.

Asymmetric synthesis aims to produce a single stereoisomer from an achiral precursor. slideshare.net This is typically achieved using one of four main approaches: using a chiral substrate, a chiral auxiliary, a chiral reagent, or a chiral catalyst. slideshare.net While specific enantioselective syntheses starting from this compound are not widely reported, general methodologies for the asymmetric α-functionalization of esters could be applied. For example, a chiral base or a transition metal complex with a chiral ligand could be used to deprotonate the α-carbon and facilitate an enantioselective reaction with an electrophile. Alternatively, the corresponding carboxylic acid could be coupled with a chiral auxiliary to direct subsequent diastereoselective functionalization.

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of this compound allows for the systematic exploration of structure-activity relationships. This can involve modifying the alkoxy group, altering substituents on the pyrimidine ring, or changing the length of the acetate (B1210297) side chain.

The general synthesis of pyrimidine derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative. nih.govresearchgate.net For instance, the synthesis of a related compound, methyl 2-(2-(6-chloropyrimidin-4-yloxy)phenyl)acetate, is achieved by reacting 4,6-dichloropyrimidine (B16783) with the sodium salt of methyl 2-(2-hydroxyphenyl)acetate. google.com This highlights a common strategy for building pyrimidine ether linkages.

The synthesis of pyrimidine-thioether analogues follows a similar logic. The synthesis of methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate involves the S-alkylation of a thiol with methyl bromoacetate (B1195939). researchgate.net A similar approach can be envisioned for pyrimidine-2-thiol (B7767146) precursors to access thioether analogues of the title compound. Numerous pyrimidine derivatives with varied substitution patterns have been synthesized, demonstrating the flexibility of pyrimidine chemistry for creating diverse molecular libraries. nih.govresearchgate.netnih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 2-(4-methoxypyrimidin-2-yl)acetate, and how are key reaction parameters optimized?

  • Methodology : A multi-step synthesis approach is typically employed, starting with the condensation of 4-methoxypyrimidine-2-carboxylic acid derivatives with methyl acetates. Key parameters include:

  • Catalyst selection : Use of coupling agents like EDCI or DCC for esterification .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 50–80°C to balance yield and side-product formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify substituent positions on the pyrimidine ring. For example, the methoxy group at C4 of pyrimidine appears as a singlet near δ 3.8 ppm .
  • X-ray crystallography : SHELX software refines crystal structures, resolving challenges like disorder or twinning via TWIN/DEFE commands .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating ester and pyrimidine moieties .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or physicochemical properties of this compound?

  • Methodology :

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
  • LogP calculations : Tools like MarvinSketch estimate partition coefficients (e.g., LogD ~0.92 at pH 7.4) to predict solubility .

Q. How should researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray results)?

  • Methodology :

  • Cross-validation : Compare NMR-derived torsional angles with X-ray bond lengths to identify conformational flexibility .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect rotameric equilibria in solution .
  • Crystallographic refinement : Use SHELXL’s restraints for disordered atoms or partial occupancy .

Q. What strategies are employed to study the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor decomposition via HPLC .
  • Thermogravimetric analysis (TGA) : Determine thermal stability by measuring weight loss at 25–300°C .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and assess purity changes .

Methodological Considerations for Data Collection

Parameter Technique Key Observations Reference
Synthetic yieldGravimetric analysisTypical yields: 60–75% after purification
Melting pointDifferential scanning calorimetry (DSC)MP range: 120–125°C
SolubilityShake-flask methodSoluble in DMSO (>50 mg/mL), sparingly in H2O
Crystal packingX-ray (SHELX refinement)Monoclinic system, Z = 4, π-π stacking

Key Challenges and Solutions

  • Low crystallinity : Use vapor diffusion with ethanol/water mixtures to improve crystal quality .
  • Spectral overlap in NMR : Apply 2D techniques (e.g., HSQC, HMBC) to resolve crowded regions .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. of methylating agent) to minimize impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.